(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylethanamide
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Overview
Description
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylethanamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a cyano group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylethanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Aromatic Substitution: The aromatic substituents, including the 4-fluorophenyl and 2-methylbenzyl groups, can be introduced through Friedel-Crafts acylation or alkylation reactions.
Final Coupling: The final step involves coupling the thiazolidine intermediate with N-phenylethanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylethanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Friedel-Crafts reagents, halogens, and other electrophiles under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylethanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
Medically, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In industry, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylethanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups are often used in medicinal chemistry for their enhanced metabolic stability and bioavailability.
Cyano-Substituted Compounds: These compounds are known for their electron-withdrawing properties, which can influence the reactivity and stability of the molecule.
Uniqueness
What sets (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylethanamide apart is its combination of structural features, including the thiazolidine ring, cyano group, and multiple aromatic substituents
Properties
IUPAC Name |
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-[(2-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2S/c1-17-7-5-6-8-18(17)15-23-25(32)30(21-13-11-19(27)12-14-21)26(33-23)22(16-28)24(31)29-20-9-3-2-4-10-20/h2-14,23H,15H2,1H3,(H,29,31)/b26-22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIJHBIGHDDAGB-ROMGYVFFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=CC=C3)S2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=CC=C3)/S2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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